1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

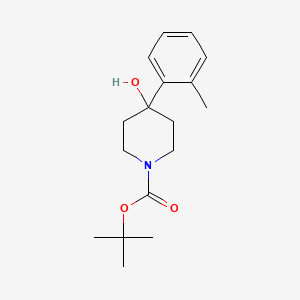

tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIBWZZQWKTCOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678137 |

Source

|

| Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553630-96-9 |

Source

|

| Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

This guide provides a comprehensive technical overview for the synthesis of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a valuable substituted piperidine derivative for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the synthetic pathway, a detailed experimental protocol, and the analytical characterization of the final compound.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common and critical strategy in multi-step syntheses.[2] This protecting group effectively deactivates the nucleophilic and basic nature of the nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.[3] The target molecule, this compound, is a tertiary alcohol, a functional group that can serve as a key intermediate for the synthesis of more complex molecular architectures.

The Core Synthesis Pathway: A Grignard Approach

The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to N-Boc-4-piperidone. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation.[4]

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent, in this case, 2-methylphenylmagnesium bromide, on the electrophilic carbonyl carbon of N-Boc-4-piperidone.[5] The Boc group's steric bulk does not significantly hinder the approach to the carbonyl group at the 4-position. The reaction initially forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[6]

The overall transformation can be visualized as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar Grignard additions to N-Boc-4-piperidone.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromotoluene | C₇H₇Br | 171.03 | As required | As required |

| Magnesium turnings | Mg | 24.31 | As required | As required |

| Iodine | I₂ | 253.81 | A small crystal | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As required | - |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | As required | As required |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As required | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As required | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As required | - |

Step-by-Step Procedure

Part A: Preparation of 2-Methylphenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings via the dropping funnel. The reaction is exothermic and should be initiated with gentle heating if necessary. Once initiated, the addition should be controlled to maintain a gentle reflux.[7] After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Part B: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.

-

Addition of Grignard Reagent: Cool the N-Boc-4-piperidone solution to 0 °C using an ice bath. Slowly add the freshly prepared 2-methylphenylmagnesium bromide solution via a cannula or dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to afford the pure this compound.[9]

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₃ |

| Molecular Weight | 291.39 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data

Comprehensive spectroscopic data including 1H NMR, 13C NMR, IR, and MS are essential for unambiguous structure elucidation.[10] The expected key signals are outlined below:

-

¹H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), the methyl group on the phenyl ring (a singlet around 2.3 ppm), and the aromatic protons (multiplets in the aromatic region). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (CDCl₃): The spectrum should display signals for the tert-butyl carbons, the piperidine ring carbons, the methyl carbon, and the aromatic carbons. The quaternary carbon of the piperidine ring bearing the hydroxyl and phenyl groups will have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a strong absorption around 1690 cm⁻¹ due to the C=O stretching of the Boc-carbamate group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method for accessing this valuable synthetic intermediate. The careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a high yield and purity. The detailed protocol and characterization guidelines provided in this document are intended to empower researchers in the successful synthesis and application of this and related piperidine derivatives in their drug discovery and development endeavors.

References

-

SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

-

PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

- Organ, M. G., et al.

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Organic Syntheses. phenylmagnesium bromide. [Link]

- Walborsky, H. M. "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction." Accounts of Chemical Research, vol. 23, no. 9, 1990, pp. 286-293.

- Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Leah4sci. Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

- Google Patents. Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.

-

Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

- Islam, N. U., et al. "Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChemLite. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

YouTube. 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]

-

PubChemLite. Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate. [Link]

- University of Wisconsin-Madison. Organic Reaction Workup Formulas for Specific Reagents.

-

University of Rochester. How To Run A Reaction: Purification. [Link]

-

University of Rochester. How To Run A Reaction: The Workup. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. m.youtube.com [m.youtube.com]

- 9. How To Run A Reaction [chem.rochester.edu]

- 10. This compound(553630-96-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

This compound (CAS No. 553630-96-9) is a substituted 4-hydroxypiperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for three-dimensional molecular design. The specific substitution pattern of this molecule—a Boc-protected amine, a tertiary alcohol, and an ortho-tolyl group—imparts a unique combination of lipophilicity, hydrogen bonding capability, and steric hindrance that warrants a thorough physicochemical characterization.

The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for facile deprotection, making it a cornerstone of modern organic synthesis. The tertiary alcohol and the aryl group at the 4-position create a chiral center and introduce specific steric and electronic features that can profoundly influence a molecule's interaction with biological targets. Understanding the fundamental physicochemical properties of this building block is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in the synthesis of novel therapeutics, enabling the fine-tuning of crucial drug-like attributes such as solubility, permeability, and metabolic stability.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, we present established, field-proven protocols for the determination of these properties, offering insights into the causality behind the experimental design. This approach is intended to empower researchers to either generate the necessary data with confidence or to make well-informed decisions based on robust theoretical and practical considerations.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |

| CAS Number | 553630-96-9 | [1] |

| Molecular Formula | C₁₇H₂₅NO₃ | [1] |

| Molecular Weight | 291.39 g/mol | |

| Appearance | White to off-white solid |

The structure combines a lipophilic Boc group and a tolyl substituent with a polar hydroxyl group, suggesting a molecule with moderate polarity and the potential for both hydrogen bond donation and acceptance.

Predicted and Comparative Physicochemical Data

While specific experimental data for this compound is not widely available in the literature, we can leverage computational models and data from structurally related analogs to establish a predictive baseline. Such predictions are invaluable for initial experimental design and hypothesis generation.

| Property | Predicted/Comparative Value | Method/Note |

| Melting Point (°C) | No data available. For comparison, 1-Boc-4-hydroxypiperidine melts at 61-65 °C. | The addition of the bulky 2-methylphenyl group is expected to alter the crystal packing and significantly change the melting point. |

| Boiling Point (°C) | No data available. | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| pKa | No data available. | The piperidine nitrogen is protected as a carbamate, making it non-basic. The tertiary alcohol is a very weak acid, with a pKa likely > 16. |

| logP | 2.6 (Predicted) | XLogP3 computational model. This value indicates moderate lipophilicity.[1] |

| Aqueous Solubility | No data available. | Expected to be low due to the significant non-polar surface area. |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is understood that reliable, experimentally-derived data is the gold standard. The following sections detail robust, step-by-step protocols for determining the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a fundamental indicator of purity and provides insight into the crystal lattice energy of a solid. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus due to its high precision and ability to detect other thermal events, such as polymorphism or decomposition. The method measures the heat flow required to raise the sample's temperature in comparison to an inert reference.[2][3] A sharp melting endotherm is indicative of a pure, crystalline compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[3][4]

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Data Analysis: The melting point (Tm) is determined as the onset or peak of the melting endotherm on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information on the energy required to melt the crystal lattice.

Sources

The Synthetic Heart of Discovery: A Technical Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and Its Therapeutic Potential

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant agents. This technical guide delves into the core utility of a key synthetic intermediate, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine. While devoid of intrinsic biological activity, its strategic design as a protected precursor unlocks a vast chemical space for the development of novel therapeutics. We will dissect its synthesis, explore the potential mechanisms of action of its derivatives—ranging from central nervous system modulation to anticancer activity—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for leveraging this versatile scaffold in the pursuit of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the 4-Aryl-4-hydroxypiperidine Scaffold

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The piperidine ring is a ubiquitous feature in numerous approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When functionalized at the 4-position with both an aryl and a hydroxyl group, the resulting 4-aryl-4-hydroxypiperidine motif presents a three-dimensional vector for molecular interactions, making it a highly versatile pharmacophore.

The subject of this guide, this compound, exemplifies the strategic use of protecting group chemistry in modern synthesis. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a temporary shield, rendering the nitrogen non-nucleophilic and allowing for precise chemical modifications elsewhere on the molecule. This control is paramount for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies. This guide will illuminate the pathways from this intermediate to a diverse array of potential therapeutic agents.

Synthesis and Derivatization: From Precursor to Potential Drug Candidate

The true "mechanism of action" of this compound is a chemical one: to serve as a robust and versatile starting point for more complex molecules. Its synthesis is typically achieved through the nucleophilic addition of an organometallic reagent to N-Boc-4-piperidone.

Core Synthesis via Grignard Reaction

The most common route to tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate involves the Grignard reaction. This method provides a reliable and scalable synthesis of the tertiary alcohol core.

Experimental Protocol: Synthesis of this compound

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a crystal of iodine to activate the magnesium surface. Prepare a solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings to initiate the formation of 2-tolylmagnesium bromide.

-

Addition to Piperidone: Cool a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0 °C in a separate flame-dried flask under nitrogen. Slowly add the prepared Grignard reagent to the stirred piperidone solution.

-

Reaction Monitoring and Quench: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Diagram: Synthesis of this compound

Caption: Grignard-based synthesis of the title compound.

Pathways to Bioactive Derivatives

The synthetic utility of this compound lies in the selective deprotection and subsequent functionalization of its two reactive handles: the protected nitrogen and the tertiary hydroxyl group.

Diagram: Derivatization Pathways

Caption: Key derivatization strategies for the scaffold.

Experimental Protocol: N-Boc Deprotection

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under vacuum to remove the solvent and excess acid. The resulting salt can often be used directly or neutralized with a base to yield the free amine.

Potential Mechanisms of Action: A Landscape of Therapeutic Possibilities

While this compound is a synthetic intermediate, its core structure is present in molecules with a wide range of biological activities. By removing the Boc group and further derivatizing the molecule, researchers can probe various biological targets.

Central Nervous System (CNS) Activity: Opioid, Serotonin, and Sigma Receptors

The 4-arylpiperidine scaffold is a classic pharmacophore for CNS-active drugs. Derivatives have shown affinity for multiple receptor systems.

-

Opioid Receptors: The 4-(3-hydroxyphenyl)piperidine substructure is a known pharmacophore for opioid receptor ligands. Depending on the N-substituent, these compounds can act as agonists or antagonists at mu (µ), delta (δ), and kappa (κ) opioid receptors, suggesting potential applications in pain management.

-

Serotonin Receptors: Certain 4-arylpiperidine analogues have been investigated as 5-HT₂C receptor agonists, a mechanism relevant for the treatment of obesity and other psychiatric disorders.[1]

-

Sigma Receptors: 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands.[2] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders.[2]

Workflow: Characterizing CNS Receptor Binding

Caption: High-level workflow for CNS receptor profiling.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Utilize membranes from cell lines stably expressing the human opioid receptor subtype of interest (e.g., HEK-293 cells expressing the µ-opioid receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), a radioligand with known affinity (e.g., [³H]-DAMGO for the µ-receptor) at a concentration near its Kd, and varying concentrations of the test compound.

-

Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM Naloxone).

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Oncology: P-Glycoprotein Inhibition and Direct Cytotoxicity

The 4-arylpiperidine and related 4-aryl-1,4-dihydropyridine structures have emerged as promising scaffolds in oncology, both for their ability to reverse multidrug resistance (MDR) and for their direct anticancer effects.

-

P-Glycoprotein (P-gp) Inhibition: P-gp is an efflux pump that is overexpressed in many cancer cell types, actively removing chemotherapeutic agents and leading to MDR.[3] Certain 4-aryl-1,4-dihydropyridines and 4-arylpyridines have been shown to inhibit P-gp, restoring the intracellular concentration and efficacy of cytotoxic drugs.[4] This mechanism involves the inhibitor binding to P-gp, thereby blocking its ability to transport substrates out of the cell.[5]

-

Anticancer Activity: Some 4-aryl-1,4-dihydropyridine derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and breast (MCF-7) carcinoma cells.[6][7]

Workflow: Evaluating Anticancer and MDR Reversal Potential

Caption: Dual workflows for oncology applications.

Experimental Protocol: P-Glycoprotein Rhodamine 123 Efflux Assay

-

Cell Seeding: Seed a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental counterpart in a 96-well black, clear-bottom plate. Allow cells to adhere for 24 hours.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound and a positive control (e.g., Verapamil) for 30 minutes at 37°C.

-

Substrate Loading: Add the P-gp fluorescent substrate, Rhodamine 123 (final concentration 1-5 µM), to each well. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing and Measurement: Wash the cells twice with ice-cold PBS. Add 100 µL of PBS or a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

-

Data Analysis: An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Cardiovascular and Analgesic Effects

Derivatives of the 4-aryl-4-hydroxypiperidine scaffold have also been explored for their effects on the cardiovascular and peripheral nervous systems.

-

Calcium Channel Blockade: 1,4-dihydropyridines are a well-known class of L-type calcium channel blockers used to treat hypertension.[8] Structurally related 4-arylpiperidines have also been synthesized and evaluated as dual Na⁺ and T-type Ca²⁺ channel blockers, with potential applications as neuroprotective agents.[9]

-

Analgesic and Hypotensive Activity: A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic activity in the tail-flick test in rats, as well as hypotensive effects.

Experimental Protocol: In Vivo Hot Plate Test for Analgesia

-

Animal Acclimation: Acclimate mice to the testing room and apparatus.

-

Baseline Measurement: Place each mouse on the hot plate apparatus (maintained at a constant temperature, e.g., 52-55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the response latency compared to the vehicle control group indicates an analgesic effect.

Data Summary and Quantitative Insights

To provide context for researchers designing new derivatives, the following table summarizes reported biological activities for compounds related to the 4-arylpiperidine scaffold.

| Compound Class | Biological Target/Assay | Reported Activity (Example) | Reference |

| 4-Aryl-1,4-Dihydropyridines | P-glycoprotein Inhibition | ~15-fold increase in vinblastine accumulation | [4] |

| Symmetric 1,4-Dihydropyridines | Anticancer Cytotoxicity (HeLa) | IC₅₀ = 2.3 µM | [6][7] |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives | Analgesia (Tail Flick Test) | Significant activity at 50 mg/kg | |

| 4-Aroylpiperidines | Sigma-1 Receptor Binding | High affinity and selectivity | [2] |

| 4-Arylpiperidines | Dual Na⁺/Ca²⁺ Channel Blockade | Potent anticonvulsant effects in vivo | [9] |

Conclusion and Future Directions

This compound stands as a testament to the power of strategic synthesis in modern drug discovery. While inert on its own, it represents a launchpad for accessing a rich and diverse chemical space. The 4-aryl-4-hydroxypiperidine core is a validated pharmacophore with demonstrated potential to modulate a wide range of high-value biological targets, from CNS receptors to ion channels and efflux pumps. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize novel derivatives and systematically evaluate their mechanisms of action. As the demand for novel therapeutics with precisely tailored pharmacological profiles continues to grow, the intelligent application of versatile building blocks like this compound will remain a critical driver of innovation in the pharmaceutical sciences.

References

-

Zhang, X., et al. (2003). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. PubMed. Available at: [Link]

-

Oliveira, T. A. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

-

Oliveira, T. A. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link]

- Benchchem. (n.d.).

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. Benchchem.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

-

Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. J-Stage. Available at: [Link]

-

Tiwari, S., et al. (2014). Noninvasive measurement of systolic blood pressure in rats: A novel technique. PMC - NIH. Available at: [Link]

-

Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Available at: [Link]

-

Menendez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

- Maze Engineers. (n.d.).

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

-

Anderson, M., et al. (2013). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. Available at: [Link]

- Wikipedia. (n.d.). Tail flick test. Wikipedia.

-

Knight, A. R., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Available at: [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile. Benchchem.

- Journal of Clinical and Diagnostic Research. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. JCDR.

-

Tsuruoka, A., et al. (2000). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed. Available at: [Link]

- ADInstruments. (n.d.). Non Invasive Blood Pressure. ADInstruments.

-

Roe, M., et al. (1998). Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. NIH. Available at: [Link]

- Kent Scientific. (n.d.). Non-invasive blood pressure monitoring systems. Kent Scientific.

-

Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PMC - NIH. Available at: [Link]

Sources

- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Tail flick test - Wikipedia [en.wikipedia.org]

- 9. bio-protocol.org [bio-protocol.org]

The Strategic Role of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-aryl-4-hydroxypiperidine scaffold is one such "privileged structure," forming the core of numerous biologically active compounds that modulate a diverse array of physiological and pathological processes[1]. This guide delves into the technical intricacies of a key intermediate, 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine , a molecule poised at the intersection of synthetic strategy and pharmacological potential. While its direct biological activity is intentionally masked, its true value lies in its role as a sophisticated building block for a new generation of targeted therapies.

This document will provide an in-depth analysis of its synthesis, the critical function of the tert-butoxycarbonyl (Boc) protecting group, and the promising biological activities that are unlocked upon its removal. We will explore the potential of the deprotected 4-(2-methylphenyl)-4-hydroxypiperidine core to interact with key protein targets, particularly within the central nervous system (CNS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value |

| CAS Number | 553630-96-9 |

| IUPAC Name | tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₅NO₃ |

| Molecular Weight | 291.39 g/mol |

| Appearance | Off-white to white solid |

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that leverages common and well-established organic chemistry reactions. A general and efficient pathway involves the protection of 4-piperidone, followed by the addition of the aryl group.

Experimental Protocol: Synthesis

-

Boc Protection of 4-Piperidone:

-

To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent such as dichloromethane or methanol, add a base like triethylamine or potassium carbonate to neutralize the hydrochloride.

-

Cool the mixture to 0°C.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the resulting N-Boc-4-piperidone by column chromatography or recrystallization.

-

-

Grignard Addition of the Aryl Group:

-

Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution of N-Boc-4-piperidone in anhydrous THF to 0°C.

-

Slowly add the prepared Grignard reagent to the N-Boc-4-piperidone solution.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, this compound, by flash column chromatography.

-

Caption: Synthetic workflow for this compound.

The Gatekeeper of Reactivity: The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals. Its primary function is to act as a temporary "mask" for the nucleophilic and basic nitrogen atom of the piperidine ring.

-

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group of the carbamate, significantly decreasing the nitrogen's reactivity.

-

Steric Hindrance: The bulky tert-butyl group provides a physical shield around the nitrogen, preventing its participation in undesired side reactions.

-

Acid Lability: The key to the Boc group's utility is its facile removal under mild acidic conditions, which typically do not affect other functional groups in the molecule.

Mechanism of Boc Deprotection

The removal of the Boc group is a critical step to unmask the biological potential of the 4-(2-methylphenyl)-4-hydroxypiperidine core. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Caption: Simplified mu-opioid receptor signaling pathway.

Potential as an NMDA Receptor Antagonist

N-substituted 4-aryl-4-hydroxypiperidines have been identified as potent and selective antagonists of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[2] These receptors play a crucial role in synaptic plasticity and memory, and their dysregulation is implicated in various neurological disorders. Antagonists of the NR1A/2B subtype are of significant interest for the development of novel neuroprotective agents. The deprotected core from this compound provides a scaffold for the synthesis of such antagonists.

Potential as an Ion Channel Blocker

Derivatives of the 4-aryl-4-hydroxypiperidine structure have been investigated as dual blockers of neuronal voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels.[3] The blockade of these channels can reduce neuronal excitability, suggesting potential therapeutic applications in epilepsy and neuropathic pain.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the deprotected core, a series of in vitro and in vivo assays can be employed. The following protocols provide a starting point for characterizing the pharmacological profile of new derivatives.

Protocol 1: Boc Deprotection

-

Dissolve this compound in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the resulting solid and wash with cold diethyl ether to yield the deprotected compound as its TFA salt.

-

The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Protocol 2: Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the deprotected compound for the mu-opioid receptor.

-

Membrane Preparation: Utilize commercially available cell membranes from a cell line expressing the human mu-opioid receptor (e.g., CHO-hMOR).

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a high-affinity radiolabeled ligand for the mu-opioid receptor, such as [³H]DAMGO.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the cell membranes, and varying concentrations of the test compound (the deprotected 4-(2-methylphenyl)-4-hydroxypiperidine).

-

Add a fixed concentration of [³H]DAMGO to each well.

-

To determine non-specific binding, add a high concentration of a known non-radiolabeled MOR ligand (e.g., naloxone) to a set of control wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the assay by rapid filtration through a glass fiber filter plate, washing with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion: A Versatile Building Block for Future Therapeutics

This compound is a prime example of a strategically designed synthetic intermediate that holds significant promise for drug discovery. While devoid of significant biological activity in its protected form, it provides a robust and versatile platform for the synthesis of potent and selective modulators of key neurological targets. The 4-aryl-4-hydroxypiperidine core, readily accessible from this intermediate, has a proven track record in the development of analgesics, neuroprotective agents, and other CNS-active compounds. A thorough understanding of its synthesis, the role of the Boc protecting group, and the structure-activity relationships of its deprotected derivatives will empower researchers to continue to innovate and develop the next generation of targeted therapies for a range of challenging diseases.

References

- BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.

- Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.

- Rybczynska, A., et al. (2016). 4-Hydroxypiperidines and Their Flexible 3-(Amino)

- Naseem, H., Mushtaq, N., Saeed, A., & Inam, M. (2023). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- Bertrand, M. P., et al. (2012). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Tetrahedron Letters, 53(37), 5034-5037.

- Bols, M., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1435-1445.

- Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984–994.

- Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371–383.

-

Chemsigma. (n.d.). This compound [553630-96-9]. Retrieved from [Link]

- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

ResearchGate. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Retrieved from [Link]

-

MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Novel Analgesics: A Technical Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine and its Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive exploration of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine, a key analog in this class, and its structural variants. We will delve into the rational design, synthesis, and biological evaluation of these compounds, with a particular focus on their activity as nociceptin/orphanin FQ (NOP) receptor ligands—a promising avenue for the development of non-addictive analgesics. This document serves as a practical resource, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic promise of this chemical series.

Introduction: The Therapeutic Promise of the 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties.[1] When functionalized with an aryl group and a hydroxyl moiety at the 4-position, this scaffold gives rise to a class of compounds with profound biological activities. A significant body of research has highlighted the potential of 4-aryl-4-hydroxypiperidines as potent ligands for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes, including pain modulation, anxiety, and depression.[2][3]

The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), elicits its effects through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The development of small molecule NOP receptor agonists is a particularly attractive strategy for the treatment of pain, as they have been shown to produce potent analgesia in non-human primates without the addictive properties associated with traditional opioid analgesics.[3][4]

This guide focuses on this compound as a representative and synthetically accessible member of this promising class of compounds. The tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for further synthetic manipulations, while the ortho-methyl substituent on the phenyl ring provides a key structural feature for exploring structure-activity relationships.

Rational Design and Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs hinges on the strategic construction of the tertiary alcohol at the 4-position of the piperidine ring. The most direct and efficient approach involves the Grignard reaction of a suitable arylmagnesium halide with the commercially available N-Boc-4-piperidone.

Synthesis of the Key Precursor: N-Boc-4-piperidone

The synthesis of N-Boc-4-piperidone is a well-established process, typically starting from 4-piperidone hydrochloride hydrate.[5][6]

Experimental Protocol: Synthesis of N-Boc-4-piperidone

-

Step 1: Liberation of 4-Piperidone Free Base

-

To a solution of 4-piperidone hydrochloride hydrate in distilled water, add a base such as liquid ammonia or an aqueous solution of sodium hydroxide until the solution is alkaline.

-

Extract the aqueous layer with an organic solvent like toluene or dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-piperidone as a free base.

-

-

Step 2: Boc Protection

-

Dissolve the 4-piperidone free base in a suitable solvent such as methanol or dichloromethane.[7]

-

Add a base, for instance, potassium carbonate or triethylamine.[7]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[7]

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).[7]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[7]

-

Concentrate the organic layer to obtain the crude N-Boc-4-piperidone, which can be purified by column chromatography or recrystallization.

-

Grignard Reaction for the Synthesis of this compound

The cornerstone of synthesizing the target compound is the nucleophilic addition of an ortho-tolyl Grignard reagent to N-Boc-4-piperidone. This reaction is analogous to the well-documented synthesis of N-BOC-4-methyl-4-hydroxypiperidine.[8]

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.

-

The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed. The resulting grey-black solution is the 2-methylphenylmagnesium bromide Grignard reagent.

-

-

Step 2: Grignard Addition

-

Dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.[8]

-

Slowly add the prepared 2-methylphenylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone.[8]

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.[8]

-

Monitor the reaction progress by TLC.

-

-

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Diagram: Synthetic Pathway

Caption: Synthesis of this compound.

Structural Analogs and Structure-Activity Relationships (SAR)

The 4-aryl-4-hydroxypiperidine scaffold offers multiple points for structural modification to probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Modifications of the Aryl Ring

The nature and position of substituents on the 4-aryl ring have a profound impact on the biological activity. The ortho-methyl group in our target compound is a key feature. While extensive SAR studies on ortho-substituted analogs are not widely published, some general trends can be inferred. The presence of the ortho-methyl group may influence the conformation of the aryl ring relative to the piperidine ring, which could affect receptor binding.

Table 1: Proposed Aryl Ring Analogs for SAR Studies

| R Group on Phenyl Ring | Rationale for Modification |

| H | Unsubstituted parent compound for baseline activity. |

| 3-Methyl | Isomeric control to assess the importance of the ortho position. |

| 4-Methyl | Isomeric control. |

| 2-Fluoro, 2-Chloro | Introduction of electron-withdrawing groups to probe electronic effects. |

| 2-Methoxy | Introduction of an electron-donating and potentially hydrogen-bond accepting group. |

Modifications of the Piperidine Ring

Modifications to the piperidine ring itself can influence the compound's interaction with the receptor and its overall physicochemical properties.

Table 2: Proposed Piperidine Ring Analogs

| Modification | Rationale |

| N-Methyl | Replacement of the Boc group with a smaller alkyl group. |

| N-Benzyl | Introduction of a larger, more lipophilic group at the nitrogen. |

| 3-Methylpiperidine | Introduction of a chiral center on the piperidine ring. |

Modifications of the N-Protecting Group

The Boc group is primarily a protecting group, but its replacement with other functionalities can lead to compounds with different biological profiles. Removal of the Boc group to yield the free secondary amine is a common strategy to allow for further derivatization.

Biological Evaluation: Probing the NOP Receptor Activity

The biological evaluation of this compound and its analogs focuses on their interaction with the NOP receptor. A standard workflow involves in vitro characterization of receptor binding and functional activity, followed by in vivo assessment of analgesic efficacy.

Diagram: Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of NOP receptor ligands.

In Vitro Assays

This assay determines the affinity of the test compounds for the NOP receptor. It is a competitive binding assay using a radiolabeled NOP receptor ligand.

Experimental Protocol: NOP Receptor Binding Assay

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.[2]

-

Radioligand: [³H]-Nociceptin or another suitable radiolabeled NOP ligand.

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled nociceptin).

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for each test compound by non-linear regression analysis of the competition binding data.

-

This assay measures the ability of the test compounds to modulate the intracellular levels of cAMP, providing a measure of their functional activity as agonists or antagonists.

Experimental Protocol: cAMP Functional Assay

-

Materials:

-

Procedure (for agonist testing):

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Stimulate the cells with varying concentrations of the test compound in the presence of forskolin. The NOP receptor is Gαi-coupled, so agonists will inhibit the forskolin-stimulated cAMP production.[4]

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[9]

-

Determine the EC₅₀ value for each agonist compound.

-

-

Procedure (for antagonist testing):

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of a known NOP receptor agonist (e.g., nociceptin) in the presence of forskolin.

-

Measure the intracellular cAMP levels.

-

Determine the IC₅₀ and subsequently the Kb value for each antagonist compound.

-

In Vivo Analgesia Models

Promising compounds from in vitro assays are advanced to in vivo models of nociception to assess their analgesic efficacy.

Table 3: Common In Vivo Models for Analgesia

| Model | Description | Endpoint |

| Tail-flick test | A thermal nociception model where a radiant heat source is applied to the animal's tail.[2] | Latency to flick the tail away from the heat source. |

| Hot plate test | A thermal nociception model where the animal is placed on a heated surface. | Latency to lick a hind paw or jump. |

| Formalin test | A chemical nociception model where a dilute solution of formalin is injected into the paw, inducing a biphasic pain response.[2] | Time spent licking or biting the injected paw. |

Conclusion and Future Directions

This compound and its structural analogs represent a compelling class of compounds for the development of novel analgesics with a potentially improved safety profile compared to traditional opioids. The synthetic accessibility of this scaffold, coupled with the clear biological rationale for targeting the NOP receptor, makes it an attractive area for further investigation.

Future research should focus on a systematic exploration of the structure-activity relationships, particularly concerning the substitution pattern on the 4-aryl ring. The development of analogs with optimized potency, selectivity, and pharmacokinetic properties will be crucial for advancing these compounds into preclinical and clinical development. Furthermore, a deeper understanding of the signaling pathways engaged by different analogs at the NOP receptor could lead to the design of biased agonists with even more refined therapeutic profiles. The in-depth technical guidance provided herein aims to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.

-

Shuai Xiaohua. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. URL: [Link]

-

A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines is presented. This method allows access to C2 and C4 substituted piperidines, bearing a tetrasubstituted carbon stereocenter at C4. gem-Disubstituted homoallylic amines and ketoaldehydes as carbonyl partners have been rarely used in aza-Prins cyclizations, expanding the scope of this reaction. URL: [Link]

-

Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - MDPI. URL: [Link]

-

Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands - PMC - PubMed Central. URL: [Link]

-

Nociceptin receptor - Wikipedia. URL: [Link]

-

Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC. URL: [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. URL: [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC. URL: [Link]

-

New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed. URL: [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). URL: [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via - UCL Discovery. URL: [Link]

-

Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - MDPI. URL: [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - CORE. URL: [Link]

-

Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC. URL: [Link]

-

cAMP Accumulation Assay - Creative BioMart. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

discovery and history of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine

An In-Depth Technical Guide to 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: Synthesis, History, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in modern medicinal chemistry. We will explore the historical context of its core scaffold, present a detailed and validated synthetic protocol grounded in fundamental organic chemistry principles, and elucidate its strategic applications in the design and development of novel therapeutic agents. This document is tailored for researchers, synthetic chemists, and drug development professionals, offering actionable protocols and in-depth scientific insights.

Introduction: The Strategic Importance of the 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a privileged heterocyclic motif, forming the structural core of numerous approved pharmaceutical agents.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while serving as a rigid scaffold for the precise three-dimensional arrangement of pharmacophoric elements.[1]

The 4-aryl-4-hydroxypiperidine variant introduces two key features: a hydroxyl group and an aryl substituent at the C4 position. The hydroxyl group acts as a versatile synthetic handle, allowing for the introduction of further molecular complexity through etherification, esterification, or substitution reactions.[1] The aryl group can engage in crucial binding interactions (e.g., π-stacking, hydrophobic interactions) with biological targets.

The specific subject of this guide, this compound (CAS No. 553630-96-9), combines this valuable scaffold with two additional strategic elements[3]:

-

A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which masks the amine's reactivity and allows for controlled, regioselective transformations at other positions.[4][5]

-

A 2-methylphenyl (o-tolyl) group , which introduces specific steric and electronic properties that can be exploited to fine-tune a molecule's conformational preferences and binding affinity for its target.

Historical Context: Evolution of a Key Pharmacophore

While the precise first synthesis of this compound is not prominently documented, its emergence is a logical progression in the long history of medicinal chemistry. The broader class of 4-arylpiperidines gained prominence in the mid-20th century with the development of potent opioid analgesics.[6] Research into this scaffold has since expanded, leading to compounds with diverse pharmacological activities, including antipsychotic and antidepressant effects, underscoring the versatility of the piperidine core in targeting the central nervous system (CNS).[1][7] The introduction of the Boc protecting group became a standard practice in modern organic synthesis to facilitate complex, multi-step preparations, making intermediates like this one indispensable tools for contemporary drug discovery programs.[5]

Synthesis Protocol: A Validated Grignard Approach

The most direct and reliable method for constructing this tertiary alcohol is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[8][9] This protocol details the addition of an organomagnesium halide to a ketone.[8][10]

Principle and Mechanism

The synthesis involves the nucleophilic attack of a freshly prepared o-tolylmagnesium bromide Grignard reagent on the electrophilic carbonyl carbon of 1-Boc-4-piperidone. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent quenching with a mild acid protonates the alkoxide to yield the final tertiary alcohol product.[11]

Materials and Reagents

| Reagent/Material | Grade | Rationale for Use |

| 1-Boc-4-piperidone | ≥97% | The electrophilic ketone substrate. |

| 2-Bromotoluene | ≥98% | Precursor for the Grignard reagent. |

| Magnesium Turnings | High Purity | Metal for Grignard reagent formation. |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv® or equivalent | Aprotic ether solvent essential for Grignard stability. |

| Iodine | Crystal | Used to activate the magnesium surface. |

| Saturated Aqueous NH₄Cl | ACS Grade | Mild acidic quenching agent. |

| Diethyl Ether / Ethyl Acetate | ACS Grade | Extraction solvents. |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Drying agent for organic phase. |

Step-by-Step Experimental Procedure

Part A: Grignard Reagent Preparation

-

Assemble a three-neck round-bottom flask, equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Add magnesium turnings (1.2 eq.) to the flask. Add a single small crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromotoluene (1.1 eq.) in anhydrous THF.

-

Add a small portion of the 2-bromotoluene solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask with a heat gun.

-

Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir until the magnesium is consumed.

Part B: Grignard Reaction

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Dissolve 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

Part C: Work-up and Purification

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Rationale for Experimental Design (E-E-A-T)

-

Anhydrous Conditions: Grignard reagents are potent bases and will be destroyed by protic sources like water.[11] The use of flame-dried glassware and anhydrous solvents is non-negotiable for achieving a high yield.

-

Iodine Activation: The surface of magnesium is often coated with a passivating layer of magnesium oxide. Iodine etches this layer, exposing fresh magnesium to initiate the reaction.

-

Controlled Addition at 0 °C: The Grignard addition to a ketone is highly exothermic. Slow, cold addition prevents side reactions and ensures safety.

-

Ammonium Chloride Quench: A saturated NH₄Cl solution is a weak acid, sufficient to protonate the alkoxide intermediate. Using a strong acid could risk premature cleavage of the acid-labile Boc protecting group.[5]

Visualization of the Synthetic Workflow

Caption: Role as a central scaffold for diverse therapeutic applications.

Conclusion

This compound represents a convergence of historical pharmacophore development and modern synthetic strategy. Its robust and scalable synthesis via the Grignard reaction, combined with the strategic placement of a versatile hydroxyl group, a specific aryl moiety, and an orthogonally stable protecting group, establishes it as a high-value building block for drug discovery. For research professionals, understanding the synthesis and potential transformations of this intermediate is key to unlocking novel chemical space in the pursuit of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

-

Shunxiang. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

- Google Patents. (2015, May 20). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005, January). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Retrieved from [Link]

-

CUTM Courseware. (n.d.). History and development of medicinal chemistry Dr. Gopal Krishna Padhy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 3. This compound [synhet.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

Determining the Solubility Profile of 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine: A Technical Guide

Physicochemical Properties and Structural Considerations

1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a derivative of piperidine, a common scaffold in medicinal chemistry.[5][6] Its structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a lipophilic 2-methylphenyl group, and a polar hydroxyl group, results in a molecule with mixed polarity. This structural composition is the primary determinant of its solubility characteristics.[4][7]

Key Structural Features Influencing Solubility:

-

Piperidine Ring: The basic nitrogen atom in the piperidine ring can be protonated, which generally increases aqueous solubility, particularly in acidic conditions.[8][9]

-

Boc Group: The large, lipophilic Boc group significantly contributes to the non-polar character of the molecule, likely decreasing its solubility in aqueous media while favoring solubility in organic solvents.

-

2-Methylphenyl Group: This aromatic substituent further enhances the lipophilicity of the compound.

-

Hydroxyl Group: The presence of a hydroxyl group allows for hydrogen bonding with protic solvents, which can enhance solubility in polar protic solvents like alcohols and, to a lesser extent, water.[4]

Based on these features, it is anticipated that this compound will exhibit good solubility in many common organic solvents and limited solubility in aqueous solutions.[7]

Understanding Thermodynamic vs. Kinetic Solubility

When determining solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid material.[11] It is a critical parameter for lead optimization and formulation development.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[2][3] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[14][15] This method is frequently used in high-throughput screening during early drug discovery due to its speed.[2][3]

The choice of which solubility to measure depends on the stage of drug development. For in-depth characterization, thermodynamic solubility is preferred.

Experimental Protocols for Solubility Determination